

Comparing Topaz vs. crYOLO for particle picking

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An Objective Comparison of Topaz and crYOLO for Cryo-EM Particle Picking

In the field of single-particle cryo-electron microscopy (cryo-EM), the accurate and efficient selection of particles from micrographs is a critical bottleneck. The transition from manual or semi-automated methods to deep learning-based approaches has significantly accelerated this process. Among the leading solutions are **Topaz** and cryOLO, both of which leverage convolutional neural networks to automate particle identification. This guide provides an objective comparison of their performance, methodologies, and underlying technologies, supported by experimental data, to help researchers select the most suitable tool for their cryo-EM workflows.

Core Technology and Approach

Topaz utilizes a convolutional neural network framework distinguished by its use of positive-unlabeled (PU) learning.[1][2] This approach allows the model to be trained effectively with a small, sparsely labeled set of "positive" examples (the particles of interest) without requiring the explicit labeling of "negative" examples (background, ice contamination, or other artifacts).[1][3] By treating all unlabeled regions as potentially containing particles, **Topaz** is designed to mitigate bias and can be particularly powerful for identifying challenging, non-globular, or previously unseen particle views.[1]

crYOLO, on the other hand, is built upon the "You Only Look Once" (YOLO) object detection system, a well-established architecture in computer vision known for its speed and accuracy.[4] [5] It frames particle picking as a real-time object detection problem.[4] crYOLO is trained on a



set of manually picked particles and can be used to develop specialized models for specific datasets.[6] It also offers a general model that can recognize particles across different datasets without the need for retraining, making it highly efficient for high-throughput data processing.[5] [7]

Quantitative Performance Comparison

The performance of particle pickers can be quantitatively assessed using metrics such as precision (the fraction of picked particles that are true positives), recall (the fraction of true particles that are picked), and the F1-score (the harmonic mean of precision and recall). Ultimately, the quality of the final 3D reconstruction, measured by its resolution, serves as the most definitive test.

Data from a comparative study on the CryoPPP test dataset provides a clear performance overview:



Performance Metric	Topaz (ResNet16)	crYOLO (PhosaurusNet)	Notes
Average Precision	0.704	0.744	crYOLO demonstrates slightly higher precision, indicating a lower false positive rate on average.[8]
Average Recall	0.802	0.768	Topaz exhibits higher recall, suggesting it is more effective at identifying a larger fraction of the true particles present in the micrographs.[8]
Average F1-Score	0.729	0.751	The F1-score, which balances precision and recall, is slightly higher for crYOLO, indicating a more balanced performance in this study.[8]
Average Particles Picked	67,906	42,475	Topaz consistently picks a significantly larger number of particles.[8] This can be advantageous for achieving higher resolution but may also increase the downstream computational burden for sorting and classification.[8]



Average 3D Resolution	3.57 Å	3.85 Å	Despite picking fewer particles, the set identified by Topaz led to a higher average resolution in this comparison, suggesting the additional particles were valuable for the final reconstruction.[8] In some cases, crYOLO's lower particle count was insufficient to build high-quality density
			maps.[9]

Qualitative Observations

- **Topaz** has a tendency to identify an excessive number of particles, including false positives located on carbon edges or in ice patches.[8] While this high recall can be beneficial for challenging datasets, it often necessitates significant downstream processing to filter out unwanted picks.[8] Its strength lies in its ability to find more particles, which can lead to higher-resolution reconstructions.[1]
- crYOLO is generally more conservative, picking fewer particles, which results in higher precision but can lead to missing many true particles.[8][10] Its speed, with the ability to process up to six micrographs per second on a single GPU, and the availability of a robust general model make it an excellent choice for automated, on-the-fly processing workflows.[4]
 [5]

Experimental Protocols

The quantitative data presented above is derived from studies where both **Topaz** and crYOLO were trained and tested on standardized datasets. A typical experimental protocol is as follows:



- Training Data Preparation: A subset of micrographs is selected from a given dataset (e.g., EMPIAR-10345). For crYOLO, several hundred to a few thousand particles are manually picked to create a training set.[5] For Topaz, a smaller, sparsely labeled set of particles is sufficient due to its PU learning framework.[1]
- Model Training: The respective deep learning models are trained on this data. In the cited comparison, crYOLO was trained using the "PhosaurusNet" architecture, while Topaz used a "ResNet16" architecture.[8] Training involves optimizing the network's weights to accurately distinguish particles from the background.
- Particle Picking (Inference): The trained models are then applied to the full set of micrographs to predict particle locations.
- Performance Evaluation: The picked coordinates are compared against a ground-truth set of manually curated particles to calculate precision, recall, and F1-scores.[8]
- 3D Reconstruction: As a final validation, the particles picked by each program are extracted and processed through a standard cryo-EM software pipeline (e.g., RELION, CryoSPARC) to generate 2D class averages and a final 3D density map. The resolution of this map is determined using the Fourier Shell Correlation (FSC) 0.143 criterion.[1][8]

Visualizing the Workflows

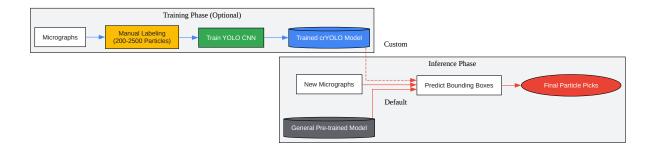
The logical workflows for training and using **Topaz** and crYOLO can be visualized to highlight their fundamental differences.





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Caption: The Topaz workflow, emphasizing its positive-unlabeled (PU) learning approach.



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Caption: The crYOLO workflow, highlighting the option to use a general pre-trained model.



Conclusion

Both **Topaz** and crYOLO represent powerful, deep learning-based solutions that significantly enhance the efficiency and accuracy of particle picking in cryo-EM. The choice between them depends on the specific needs of the project and the nature of the dataset.

- Choose Topaz for challenging datasets with non-globular or difficult-to-identify particles, where maximizing the number of true positives is critical for achieving high-resolution reconstructions. Be prepared for more intensive downstream 2D and 3D classification to remove the higher number of false positives.
- Choose crYOLO for high-throughput pipelines where speed and automation are paramount.
 Its high precision and robust general model often provide excellent results with minimal user intervention, making it ideal for routine data processing and on-the-fly analysis during data collection.

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